![molecular formula C11H14N2O4 B14484092 N-[1-(Hydroxyamino)-1-oxopropan-2-yl]-3-methoxybenzamide CAS No. 65654-23-1](/img/structure/B14484092.png)
N-[1-(Hydroxyamino)-1-oxopropan-2-yl]-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(Hydroxyamino)-1-oxopropan-2-yl]-3-methoxybenzamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a hydroxyamino group, an oxopropan-2-yl group, and a methoxybenzamide moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Hydroxyamino)-1-oxopropan-2-yl]-3-methoxybenzamide can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzoic acid with 2-amino-2-oxopropane-1,3-diol under acidic conditions to form the desired product. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and yield. Purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-(Hydroxyamino)-1-oxopropan-2-yl]-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Scientific Research Applications
N-[1-(Hydroxyamino)-1-oxopropan-2-yl]-3-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(Hydroxyamino)-1-oxopropan-2-yl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The hydroxyamino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Hydroxyamino acids: These compounds share the hydroxyamino group and exhibit similar reactivity and biological activity.
Methoxybenzamides: Compounds with the methoxybenzamide moiety have comparable chemical properties and applications.
Uniqueness
N-[1-(Hydroxyamino)-1-oxopropan-2-yl]-3-methoxybenzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of reactions and its potential biological activity make it a valuable compound for research and industrial use.
Properties
CAS No. |
65654-23-1 |
|---|---|
Molecular Formula |
C11H14N2O4 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
N-[1-(hydroxyamino)-1-oxopropan-2-yl]-3-methoxybenzamide |
InChI |
InChI=1S/C11H14N2O4/c1-7(10(14)13-16)12-11(15)8-4-3-5-9(6-8)17-2/h3-7,16H,1-2H3,(H,12,15)(H,13,14) |
InChI Key |
IJCWEQHYJQDDRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NO)NC(=O)C1=CC(=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


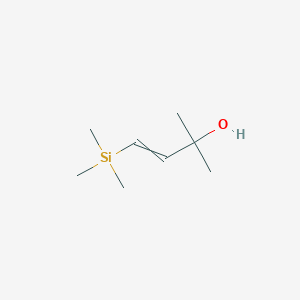


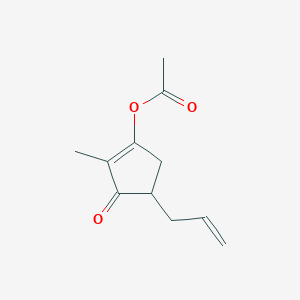

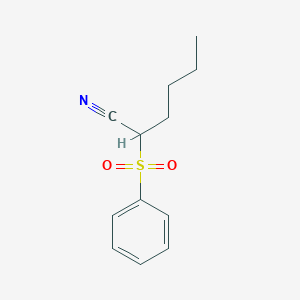

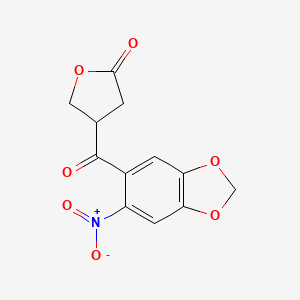
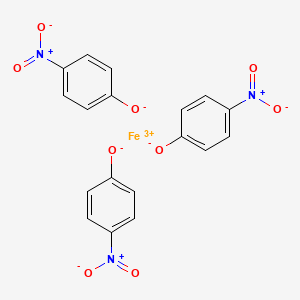
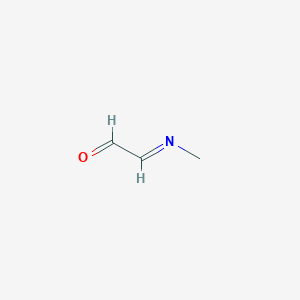
![Cyclohexanol, 1,1'-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis-](/img/structure/B14484063.png)
![1,1,2,2,3,3-Hexafluoro-2,3-dihydrobenzo[f]azulen-9(1H)-one](/img/structure/B14484067.png)


